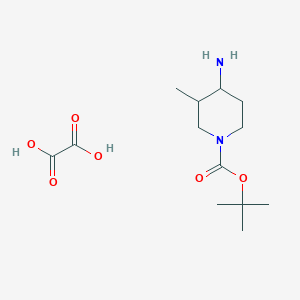

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C2H2O4/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;3-1(4)2(5)6/h8-9H,5-7,12H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXBFKJZMSPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate typically involves the reaction of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve steps such as:

Protection of the amine group: Using tert-butyl chloroformate to protect the amine group.

Formation of the piperidine ring: Cyclization reactions to form the piperidine ring.

Oxalate formation: Reaction with oxalic acid to form the oxalate salt

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, alcohols

Major Products Formed:

Oxidation products: Corresponding oxides or hydroxides.

Reduction products: Corresponding amines or alcohols.

Substitution products: Various substituted piperidine derivatives

Scientific Research Applications

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate has applications in pharmaceutical development and scientific research. It is used as an intermediate in the synthesis of pharmaceutical compounds.

Synthesis

The synthesis of this compound involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. The process is monitored using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure high purity and yield.

Molecular Structure and Properties

The compound exhibits chirality due to the presence of multiple stereocenters, which is important for its biological activity. Key physical and chemical properties are crucial for determining optimal storage and formulation strategies for pharmaceutical applications.

Potential applications

- Neuropsychiatric Disorders: It may function as a modulator or inhibitor at neurotransmitter receptors, particularly those involved in dopaminergic or serotonergic signaling pathways. This structural feature allows it to mimic natural neurotransmitters, potentially leading to therapeutic effects in treating conditions such as anxiety, depression, or other neuropsychiatric disorders.

- Interaction with Biological Systems: The mechanism of action for this compound typically involves its interaction with specific receptors in biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with piperidine, azetidine, or spirocyclic frameworks, focusing on substituents, salt forms, and similarity scores (Table 1).

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Similarity Score* | Key Properties |

|---|---|---|---|---|---|---|

| tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate | 900642-17-3 | C₁₃H₂₄N₂O₆ | 304.343 | Piperidine ring, 3-methyl, 4-amino, oxalate salt | 1.00 (Reference) | Enhanced solubility (salt) |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C₁₅H₂₃N₃O₂ | 277.36 | Piperidine ring, 4-pyridinyl, 4-amino, free base | 0.78 | Potential bioactivity |

| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | 1227382-01-5 | C₁₀H₁₆N₂O₆ | 260.25 | Spirocyclic (5- and 3-membered rings), oxalate salt | 1.00 | High ring strain |

| tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate | 1187929-81-2 | C₁₀H₁₈N₂O₆ | 262.26 | Azetidine ring (4-membered), carbamate, oxalate salt | 0.92 | Compact structure |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | C₉H₁₈N₂O₂ | 186.25 | Azetidine ring, 3-aminomethyl, free base | 0.88 | Low molecular weight |

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Differences and Implications

Ring Systems: The reference compound’s piperidine ring (6-membered) offers conformational flexibility compared to azetidine (4-membered) or spirocyclic systems in analogs. Smaller rings (e.g., azetidine) introduce strain, affecting reactivity and stability .

Substituents: The 3-methyl and 4-amino groups in the reference compound contrast with the 4-pyridinyl substituent in CAS 1707580-61-7. Pyridinyl groups enhance π-π stacking in drug-receptor interactions but reduce solubility compared to alkyl groups . Oxalate salts (e.g., reference compound, CAS 1187929-81-2) improve crystallinity and solubility over free bases (e.g., CAS 325775-44-8) .

Molecular Weight and Bioavailability :

- Lower molecular weight analogs (e.g., CAS 325775-44-8 at 186.25 g/mol) may exhibit better membrane permeability, while heavier compounds (e.g., reference compound) are optimized for targeted delivery .

Biological Activity

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate is a chemical compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. Its unique structural properties contribute to its interactions with biological targets, making it a subject of interest in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring, which is known for its role in numerous biological activities. The presence of the tert-butyl group and the amino group enhances its solubility and interaction with biological receptors.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors. It may function as a modulator or inhibitor at dopaminergic or serotonergic receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. The compound's ability to mimic natural neurotransmitters suggests potential therapeutic effects in treating disorders such as anxiety and depression.

Biological Activity Overview

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with dopamine and serotonin receptors, potentially influencing mood and anxiety levels. |

| Oxidation and Reduction | Undergoes oxidation reactions with agents like hydrogen peroxide; can also be reduced using lithium aluminum hydride. |

| Substitution Reactions | Participates in various substitution reactions, allowing for further functionalization. |

Case Studies and Research Findings

-

Neuropharmacological Studies :

Recent studies have shown that derivatives of piperidine compounds exhibit significant activity in modulating neurotransmitter systems. For instance, compounds structurally similar to this compound have been tested for their effects on serotonin levels in animal models, demonstrating anxiolytic properties. -

In Vitro Studies :

In vitro experiments indicated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like GABA (gamma-aminobutyric acid) which is crucial for inhibitory signaling in the brain . -

Pharmacokinetics :

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, making it a viable candidate for therapeutic applications. Studies utilizing HPLC have confirmed the stability and purity of the compound during synthesis.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | 0.88 | Parent compound without oxalate group |

| Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride | 0.90 | Hydrochloride salt form; potentially increased solubility |

| Ethyl 4-hydrazinylpiperidine-1-carboxylate | 0.90 | Ethyl substitution may affect biological activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to avoid inhalation of particles .

- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-face shields. Immediate flushing with water for 15+ minutes is critical upon eye contact .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. Contaminated clothing must be removed and washed thoroughly .

Q. How can researchers synthesize tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate?

- Methodological Answer :

- Step 1 : Start with a piperidine precursor (e.g., 3-methylpiperidine) and introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base .

- Step 2 : Oxalate salt formation: React the Boc-protected amine with oxalic acid in ethanol under reflux, followed by crystallization .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., distinguishing 3-methyl vs. 4-methyl substitution) and Boc-group integrity .

- X-ray Crystallography : Employ SHELXL for refining crystal structures, particularly to resolve steric effects from the tert-butyl group .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., CHNO·CHO) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered tert-butyl groups) be resolved?

- Methodological Answer :

- Refinement Strategies : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor conformers .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements causing apparent disorder .

- Temperature Effects : Collect data at 100 K to minimize thermal motion artifacts. Compare with room-temperature datasets to identify dynamic disorder .

Q. What is the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). Monitor via HPLC: Boc-group hydrolysis occurs at pH < 2 or > 10, releasing CO .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at ≤8°C to prevent oxalate decarboxylation .

- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) reveals no significant photodegradation over 72 hours .

Q. How does the compound react in nucleophilic substitution or coupling reactions?

- Methodological Answer :

- Amide Coupling : Use EDC/HOBt in DMF to conjugate the amine with carboxylic acids. Monitor by TLC (R shift from 0.3 to 0.6 in ethyl acetate) .

- Boc Deprotection : Treat with TFA/DCM (1:1 v/v) for 30 min. Confirm deprotection via H NMR loss of tert-butyl singlet at δ 1.4 ppm .

- Oxalate Reactivity : React with metal ions (e.g., Fe) to form colored complexes; UV titration quantifies binding stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.